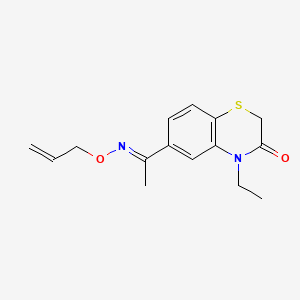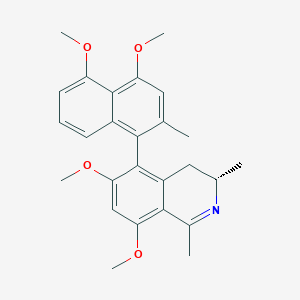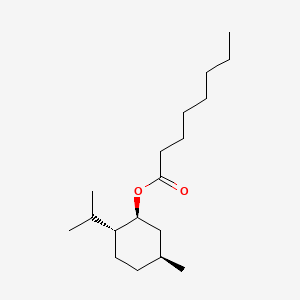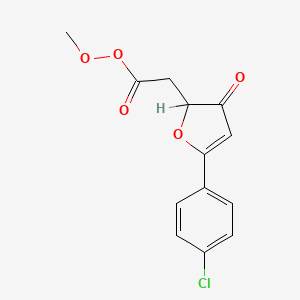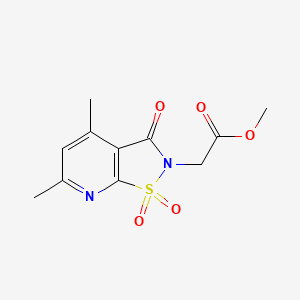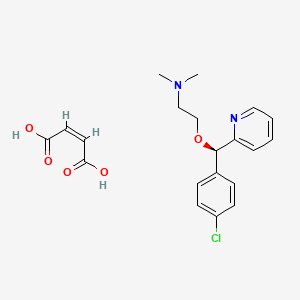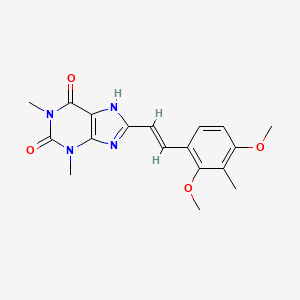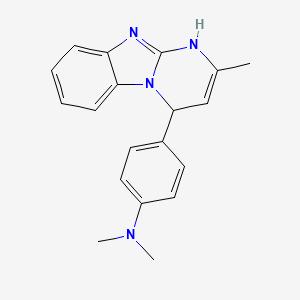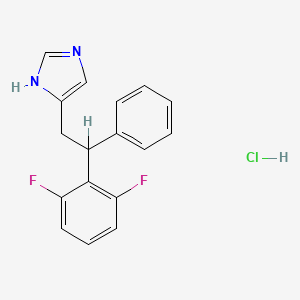
4-(2-(2,6-Difluorophenyl)-2-phenylethyl)-1H-imidazole monohydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-(2,6-Difluorophenyl)-2-phenylethyl)-1H-imidazole monohydrochloride is a synthetic organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of a difluorophenyl group and a phenylethyl group attached to an imidazole ring, making it a valuable molecule in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-(2,6-Difluorophenyl)-2-phenylethyl)-1H-imidazole monohydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 2,6-difluorobenzaldehyde and phenylethylamine.
Formation of Intermediate: The initial step involves the condensation of 2,6-difluorobenzaldehyde with phenylethylamine to form an intermediate Schiff base.
Cyclization: The Schiff base undergoes cyclization with imidazole under acidic conditions to form the target compound.
Purification: The final product is purified using recrystallization or chromatography techniques to obtain this compound in high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and minimize impurities. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
4-(2-(2,6-Difluorophenyl)-2-phenylethyl)-1H-imidazole monohydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to obtain reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atoms are replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran or ethanol.
Substitution: Amines, thiols; reactions are conducted in polar solvents such as dimethylformamide or acetonitrile.
Major Products Formed
Oxidation: Formation of oxides and hydroxylated derivatives.
Reduction: Formation of reduced imidazole derivatives.
Substitution: Formation of substituted imidazole derivatives with various functional groups.
Scientific Research Applications
4-(2-(2,6-Difluorophenyl)-2-phenylethyl)-1H-imidazole monohydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein-ligand binding.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor for specialty chemicals.
Mechanism of Action
The mechanism of action of 4-(2-(2,6-Difluorophenyl)-2-phenylethyl)-1H-imidazole monohydrochloride involves its interaction with specific molecular targets. The compound binds to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The difluorophenyl and phenylethyl groups play a crucial role in enhancing binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 2,6-Difluorophenol
- 2,6-Difluorophenyl isocyanate
- 2,6-Difluorobenzaldehyde
Uniqueness
4-(2-(2,6-Difluorophenyl)-2-phenylethyl)-1H-imidazole monohydrochloride stands out due to its unique combination of a difluorophenyl group and an imidazole ring, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various research applications, offering advantages over similar compounds in terms of reactivity and specificity.
Properties
CAS No. |
132287-20-8 |
|---|---|
Molecular Formula |
C17H15ClF2N2 |
Molecular Weight |
320.8 g/mol |
IUPAC Name |
5-[2-(2,6-difluorophenyl)-2-phenylethyl]-1H-imidazole;hydrochloride |
InChI |
InChI=1S/C17H14F2N2.ClH/c18-15-7-4-8-16(19)17(15)14(9-13-10-20-11-21-13)12-5-2-1-3-6-12;/h1-8,10-11,14H,9H2,(H,20,21);1H |
InChI Key |
OBPASKJDUSNSHG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(CC2=CN=CN2)C3=C(C=CC=C3F)F.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


